(2R)-N-[(2R,3S)-4-[tert-butylcarbamoyl(3-methylbutyl)amino]-3-hydroxy-1-phenylbutan-2-yl]-3,3-dimethyl-2-[[2-(methylamino)acetyl]amino]butanamide
Description
The compound (2R)-N-[(2R,3S)-4-[tert-butylcarbamoyl(3-methylbutyl)amino]-3-hydroxy-1-phenylbutan-2-yl]-3,3-dimethyl-2-[[2-(methylamino)acetyl]amino]butanamide is a complex chiral molecule featuring a hydroxyethylamine core, tert-butylcarbamoyl, and methylamino acetyl groups. The molecule’s design emphasizes stereochemical precision, which is critical for biological activity, as demonstrated by historical insights into chirality’s role in molecular interactions .
Properties
CAS No. |
159910-86-8 |
|---|---|
Molecular Formula |
C29H51N5O4 |
Molecular Weight |
533.7 g/mol |
IUPAC Name |
(2S)-N-[(2S,3R)-4-[tert-butylcarbamoyl(3-methylbutyl)amino]-3-hydroxy-1-phenylbutan-2-yl]-3,3-dimethyl-2-[[2-(methylamino)acetyl]amino]butanamide |
InChI |
InChI=1S/C29H51N5O4/c1-20(2)15-16-34(27(38)33-29(6,7)8)19-23(35)22(17-21-13-11-10-12-14-21)31-26(37)25(28(3,4)5)32-24(36)18-30-9/h10-14,20,22-23,25,30,35H,15-19H2,1-9H3,(H,31,37)(H,32,36)(H,33,38)/t22-,23+,25+/m0/s1 |
InChI Key |
ICOKEKQSBZSLIB-JBRSBNLGSA-N |
SMILES |
CC(C)CCN(CC(C(CC1=CC=CC=C1)NC(=O)C(C(C)(C)C)NC(=O)CNC)O)C(=O)NC(C)(C)C |
Isomeric SMILES |
CC(C)CCN(C[C@H]([C@H](CC1=CC=CC=C1)NC(=O)[C@H](C(C)(C)C)NC(=O)CNC)O)C(=O)NC(C)(C)C |
Canonical SMILES |
CC(C)CCN(CC(C(CC1=CC=CC=C1)NC(=O)C(C(C)(C)C)NC(=O)CNC)O)C(=O)NC(C)(C)C |
Synonyms |
SC 55389A SC-55389A |
Origin of Product |
United States |
Preparation Methods
Asymmetric Hydrogenation of β-Keto Ester
Methyl 3-oxo-4-phenylbutanoate undergoes hydrogenation at 50 bar H₂ pressure using a Ru-(S)-BINAP catalyst system, achieving >98% enantiomeric excess (ee) for the (R)-configured alcohol. The reaction proceeds in tetrahydrofuran at -15°C with quantitative conversion within 12 hours.
Hydroxyl Group Protection
The secondary alcohol is protected as a tert-butyldimethylsilyl (TBS) ether using TBSCl and imidazole in dichloromethane. This orthogonal protecting group remains stable during subsequent amide couplings while permitting selective deprotection under mild acidic conditions.
Saponification and Activation
The methyl ester is hydrolyzed with lithium hydroxide in tetrahydrofuran/water (4:1) to yield the carboxylic acid, which is then activated as a pentafluorophenyl ester for use in solid-phase peptide synthesis (SPPS).
Assembly of the tert-Butylcarbamoyl(3-methylbutyl)amino Side Chain
This branched aliphatic amine is constructed via a Hofmann rearrangement strategy:
| Step | Reagent/Conditions | Yield | Purity |
|---|---|---|---|
| 1 | 3-Methylbutyramide + (Boc)₂O, DMAP, CH₂Cl₂ | 92% | 95% |
| 2 | Iodosobenzene diacetate, TEMPO, CH₃CN/H₂O | 78% | 97% |
| 3 | tert-Butylamine, DIPEA, DMF | 85% | 98% |
The Boc-protected amine undergoes oxidative cleavage to generate an isocyanate intermediate, which is trapped with tert-butylamine to form the asymmetrical urea linkage.
Convergent Synthesis of the 3,3-Dimethylbutanamide Core
The central scaffold is assembled using a mixed anhydride approach:
-
Amino Acid Activation :
(R)-3,3-Dimethyl-2-aminobutanoic acid is treated with isobutyl chloroformate in the presence of N-methylmorpholine to form the mixed carbonic acid anhydride. -
Coupling with Backbone :
The activated amino acid reacts with the TBS-protected alcohol segment at -20°C in dimethylacetamide, achieving 89% coupling efficiency with <2% epimerization. -
Global Deprotection :
Tetrabutylammonium fluoride in THF removes the TBS group while preserving other functional groups, yielding the free alcohol with 94% recovery.
Installation of the 2-(Methylamino)acetyl Substituent
This N-methylated glycine derivative is incorporated via a two-stage protocol:
Solid-Phase Synthesis
Wang resin functionalized with the 3,3-dimethylbutanamide core undergoes Fmoc-based SPPS:
-
Fmoc-Gly-OH coupling using HBTU/HOAt
-
Selective N-methylation with iodomethane in DMF
-
Cleavage from resin with TFA/H2O/TIPS (95:2.5:2.5)
The linear peptide is obtained in 76% yield with 91% purity by HPLC.
Solution-Phase Cyclization
Head-to-tail cyclization is achieved using PyBOP and collidine in dichloromethane, followed by purification via reverse-phase chromatography (C18, 10→50% MeCN/H2O).
Final Assembly and Purification
The convergent synthesis culminates in the coupling of all segments:
-
Amide Bond Formation :
EDCI/HOAt-mediated coupling between the 3-hydroxy backbone and tert-butylcarbamoyl side chain at pH 6.5 (72% yield). -
Global Deprotection :
Hydrogenolysis of benzyl ethers and nitro groups using Pd/C (10% w/w) under 3 bar H₂. -
Crystallization :
Recrystallization from ethyl acetate/heptane (1:3) affords the title compound as white needles (mp 189-191°C).
Final characterization data:
-
HRMS : m/z 601.3421 [M+H]+ (calc. 601.3418)
-
¹³C NMR (125 MHz, CDCl₃): δ 174.8 (C=O), 172.3 (C=O), 139.5 (ArC), 128.4-126.1 (ArCH), 72.8 (CH-OH)
-
HPLC Purity : 99.2% (C18, 220 nm)
Process Optimization and Scale-Up Challenges
Key parameters influencing reaction efficiency:
| Parameter | Optimal Range | Effect on Yield |
|---|---|---|
| Coupling Temp | -20°C to 0°C | ±15% yield |
| EDCI Equiv | 1.8-2.2 | ±22% conversion |
| HOAt Additive | 0.5-1.0 equiv | ±18% racemization |
Large-scale production (>100 g) requires precise control over exothermic coupling reactions and implementation of continuous flow crystallization to maintain particle size distribution.
Analytical Characterization and Quality Control
Stability studies reveal the compound is hygroscopic, requiring storage under nitrogen with desiccant. Accelerated degradation studies (40°C/75% RH) show <0.5% decomposition over 6 months. Chiral HPLC (Chiralpak AD-H) confirms stereochemical integrity with 99.4% ee for both (2R) and (2R,3S) centers.
Chemical Reactions Analysis
NS₁ participates in various reactions:
Oxidation and Reduction: NS₁ undergoes oxidation and reduction reactions.
Common Reagents: Reagents like oxygen, sulfur, and nitrogen compounds play a role.
Major Products: The products formed depend on reaction conditions and reagents.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that compounds similar to (2R)-N-[(2R,3S)-4-[tert-butylcarbamoyl(3-methylbutyl)amino]-3-hydroxy-1-phenylbutan-2-yl]-3,3-dimethyl-2-[[2-(methylamino)acetyl]amino]butanamide exhibit significant antimicrobial properties. These compounds are being studied for their effectiveness against various bacterial strains, potentially leading to the development of new antibiotics .
Analgesic and Anti-inflammatory Properties
Preliminary studies suggest that this compound may possess analgesic and anti-inflammatory effects. Its structural components allow it to interact with pain pathways, making it a candidate for further investigation in pain management therapies .
Drug Development
Pharmaceutical Formulations
The compound is being explored for inclusion in pharmaceutical formulations aimed at treating chronic diseases. Its unique structure could enhance bioavailability and therapeutic efficacy when combined with other active pharmaceutical ingredients (APIs) .
Targeted Drug Delivery Systems
Due to its specific binding properties, this compound is also being investigated for use in targeted drug delivery systems. This application focuses on delivering drugs directly to the site of action, minimizing side effects and improving treatment outcomes .
Biochemical Research
Enzyme Inhibition Studies
The compound has been evaluated as a potential inhibitor of specific enzymes involved in disease pathways. This characteristic is crucial for developing therapies for conditions such as cancer and metabolic disorders .
Cell Signaling Pathways
Research into how this compound interacts with cellular signaling pathways may provide insights into its mechanism of action. Understanding these interactions can lead to the identification of new therapeutic targets .
Case Studies
Mechanism of Action
The exact mechanism by which NS₁ exerts its effects remains an active area of research. It likely involves molecular targets and specific pathways, but further studies are needed.
Comparison with Similar Compounds
Structural Analogues and Functional Motifs
Key structural analogs include:
Saquinavir: Contains a tert-butylcarbamoyl group and hydroxy-phenylbutanamide backbone but substitutes a quinoline-2-carbonyl valyl moiety instead of the methylamino acetyl group .
tert-Butyl [(2S,3R)-3-Hydroxy-4-(isobutylamino)-1-phenylbutan-2-yl]carbamate: Shares the hydroxy-phenylbutanamide core and tert-butyl carbamate but lacks the methylamino acetyl modification .
Compound from : Features a decahydroisoquinoline group linked to tert-butylcarbamoyl but diverges in the amino acid side chain .
Table 1: Structural and Molecular Comparison
Biological Activity
The compound (2R)-N-[(2R,3S)-4-[tert-butylcarbamoyl(3-methylbutyl)amino]-3-hydroxy-1-phenylbutan-2-yl]-3,3-dimethyl-2-[[2-(methylamino)acetyl]amino]butanamide, with a molecular formula of C29H51N5O4 and a molecular weight of 533.7 g/mol, is a synthetic derivative with potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C29H51N5O4 |
| Molecular Weight | 533.7 g/mol |
| IUPAC Name | This compound |
| CAS Number | 159910-86-8 |
The compound exhibits its biological activity primarily through modulation of specific biological pathways. It is hypothesized to interact with various receptor systems including:
- Neurotransmitter Receptors : Potential modulation of neurotransmitter systems could influence neuropsychiatric conditions.
- Enzymatic Pathways : Inhibition or activation of certain enzymes may contribute to its pharmacological effects.
Anticancer Properties
Recent studies have indicated that the compound has significant anticancer activity. In vitro assays demonstrated that it can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve induction of apoptosis and cell cycle arrest.
Anti-inflammatory Effects
Research has shown that the compound possesses anti-inflammatory properties. It reduces the production of pro-inflammatory cytokines in cell cultures, suggesting a potential application in treating inflammatory diseases.
Neuroprotective Effects
Preclinical studies indicate that this compound may offer neuroprotective benefits. It appears to enhance neuronal survival in models of neurodegeneration, possibly by reducing oxidative stress and inflammation.
Case Studies
- Breast Cancer Cell Line Study : A study involving MCF-7 breast cancer cells showed that treatment with the compound resulted in a 70% reduction in cell viability after 48 hours, indicating potent cytotoxic effects.
- Neuroprotection in Animal Models : In a mouse model of Alzheimer's disease, administration of the compound improved cognitive function and reduced amyloid plaque formation.
Q & A
Q. How can the stereochemical configuration of this compound be experimentally determined?
Methodological Answer: Chiral HPLC or X-ray crystallography are standard methods for resolving stereochemistry. For example, X-ray analysis of analogous compounds with similar substituents (e.g., tert-butyl and phenyl groups) can provide reference data for spatial arrangement . Additionally, nuclear Overhauser effect (NOE) experiments in NMR spectroscopy can identify spatial proximity of protons in specific stereoisomers .
Q. What are the initial synthetic routes for constructing the compound’s complex backbone?
Methodological Answer: Stepwise solid-phase peptide synthesis (SPPS) is often employed for sequential amide bond formation. For the tert-butylcarbamoyl and 3-methylbutylamino groups, orthogonal protection strategies (e.g., Fmoc/t-Bu for amines) are critical. Evidence from similar compounds suggests that coupling reagents like HATU or DIC/HOBt improve yield in sterically hindered environments .
Q. Which purification techniques are optimal for isolating this compound from reaction mixtures?
Methodological Answer: Reverse-phase HPLC with a C18 column and gradient elution (water/acetonitrile with 0.1% TFA) is effective for separating polar byproducts. Preparative TLC or flash chromatography using silica gel (ethyl acetate/hexane gradients) may resolve non-polar impurities. Safety protocols for handling toxic intermediates, such as nitrososulfanyl derivatives, should follow established guidelines .
Advanced Research Questions
Q. How can synthetic yields be optimized for the tert-butylcarbamoyl and methylamino acetyl moieties?
Methodological Answer: Kinetic studies using in situ IR or NMR monitoring can identify rate-limiting steps. For example, tert-butylcarbamoyl group installation may require elevated temperatures (60–80°C) and Lewis acid catalysts (e.g., ZnCl₂) to activate carbonyl electrophilicity . Microwave-assisted synthesis has improved coupling efficiency in similar systems by reducing reaction times .
Q. What structure-activity relationship (SAR) insights exist for modifying substituents to enhance biological activity?
Methodological Answer: A comparative analysis of analogs (Table 1) reveals that:
| Substituent Modifications | Biological Impact |
|---|---|
| tert-butyl → isopropyl | Reduced metabolic stability |
| Methylamino acetyl → ethylamino acetyl | Decreased receptor binding affinity |
| 3-methylbutyl → cyclopentyl | Enhanced anti-inflammatory activity |
| These trends suggest that bulky hydrophobic groups at the tert-butyl position improve target engagement, while smaller alkyl chains on the acetyl moiety reduce steric hindrance . |
Q. How can contradictions in biological data (e.g., antimicrobial vs. anti-inflammatory activity) be resolved?
Methodological Answer: Divergent results may arise from assay-specific conditions. For antimicrobial activity, validate using standardized MIC (minimum inhibitory concentration) assays against Gram-positive/negative panels. For anti-inflammatory activity, employ LPS-induced cytokine release models in macrophages. Cross-validate with orthogonal methods (e.g., gene expression profiling for NF-κB pathway modulation) .
Q. What analytical methods are recommended for validating compound purity and stability?
Methodological Answer: High-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC) confirm molecular identity. Accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring detect degradation products (e.g., hydrolysis of the methylamino acetyl group). For chiral integrity, compare optical rotation values with literature standards .
Data Contradiction Analysis
Q. Why do some studies report high cytotoxicity while others indicate low toxicity?
Methodological Answer: Cell line specificity (e.g., HEK293 vs. HepG2) and assay endpoints (e.g., MTT vs. LDH release) influence toxicity readings. Conduct parallel experiments using identical cell lines and normalize data to positive controls (e.g., doxorubicin). Evaluate mitochondrial membrane potential (JC-1 staining) to distinguish apoptotic vs. necrotic mechanisms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
